![molecular formula C12H8ClFO B6373540 4-(3-Chlorophenyl)-2-fluorophenol, 95% CAS No. 634192-28-2](/img/structure/B6373540.png)
4-(3-Chlorophenyl)-2-fluorophenol, 95%
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Overview
Description
4-(3-Chlorophenyl)-2-fluorophenol, also known as 4-CFP, is a chemical compound with a wide range of uses in scientific research. It is a white crystalline solid with a melting point of 121-123°C and a molecular weight of 217.58 g/mol. 4-CFP is used in a variety of research applications, such as biochemical and physiological effects, and is increasingly being used in laboratory experiments.
Scientific Research Applications
4-(3-Chlorophenyl)-2-fluorophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 4-chloro-2-methoxyphenol and 4-chloro-2-methoxybenzoic acid. It has also been used as a catalyst in the synthesis of polymers, such as poly(methyl methacrylate) and poly(vinyl chloride). Additionally, 4-(3-Chlorophenyl)-2-fluorophenol, 95% has been used as a model compound in the study of the mechanism of action of enzymes, such as cytochrome P450 and acetylcholinesterase.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-2-fluorophenol, 95% is not fully understood. It is believed that 4-(3-Chlorophenyl)-2-fluorophenol, 95% acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs, hormones, and other compounds. Additionally, 4-(3-Chlorophenyl)-2-fluorophenol, 95% has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
4-(3-Chlorophenyl)-2-fluorophenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-(3-Chlorophenyl)-2-fluorophenol, 95% can inhibit the activity of cytochrome P450 enzymes, leading to an increase in the levels of drugs and other compounds in the body. Additionally, 4-(3-Chlorophenyl)-2-fluorophenol, 95% has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the body. In vivo studies have also shown that 4-(3-Chlorophenyl)-2-fluorophenol, 95% can reduce inflammation and improve cognitive function.
Advantages and Limitations for Lab Experiments
4-(3-Chlorophenyl)-2-fluorophenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, 4-(3-Chlorophenyl)-2-fluorophenol, 95% has a low toxicity, making it safe for use in laboratory experiments. However, there are some limitations to the use of 4-(3-Chlorophenyl)-2-fluorophenol, 95% in laboratory experiments. For example, 4-(3-Chlorophenyl)-2-fluorophenol, 95% has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 4-(3-Chlorophenyl)-2-fluorophenol, 95% is not fully understood, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for the use of 4-(3-Chlorophenyl)-2-fluorophenol, 95% in scientific research. For example, further research is needed to determine the mechanism of action of 4-(3-Chlorophenyl)-2-fluorophenol, 95% and to identify additional compounds that can be synthesized using 4-(3-Chlorophenyl)-2-fluorophenol, 95% as a reagent. Additionally, further research is needed to identify novel applications for 4-(3-Chlorophenyl)-2-fluorophenol, 95% in laboratory experiments. Finally, further research is needed to explore the potential therapeutic applications of 4-(3-Chlorophenyl)-2-fluorophenol, 95%, such as the treatment of inflammation and cognitive disorders.
Synthesis Methods
4-(3-Chlorophenyl)-2-fluorophenol, 95% can be synthesized through a three-step process. The first step involves the reaction of 4-chloro-2-fluorophenol with sodium hydroxide in an aqueous solution to form the sodium salt of 4-(3-Chlorophenyl)-2-fluorophenol, 95%. The second step involves the reaction of the sodium salt of 4-(3-Chlorophenyl)-2-fluorophenol, 95% with hydrochloric acid to form the hydrochloride salt of 4-(3-Chlorophenyl)-2-fluorophenol, 95%. The third step involves the reaction of the hydrochloride salt of 4-(3-Chlorophenyl)-2-fluorophenol, 95% with sodium hydroxide to form the free base of 4-(3-Chlorophenyl)-2-fluorophenol, 95%.
properties
IUPAC Name |
4-(3-chlorophenyl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(14)7-9/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYYMXFLHYQTNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684209 |
Source
|
Record name | 3'-Chloro-3-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
634192-28-2 |
Source
|
Record name | 3'-Chloro-3-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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